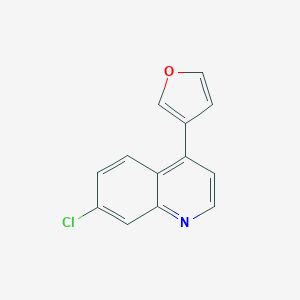

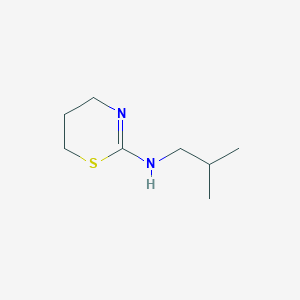

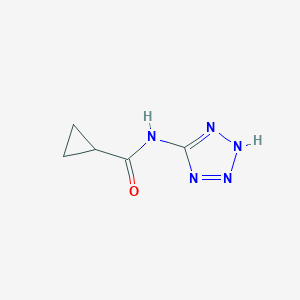

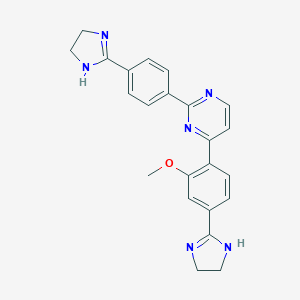

![molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3](/img/structure/B71917.png)

2-Methylbenzo[d]thiazol-7-ol

Übersicht

Beschreibung

2-Methylbenzo[d]thiazol-7-ol is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 2-Methylbenzo[d]thiazol-7-ol, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Methylbenzo[d]thiazol-7-ol consists of a benzothiazole ring with a methyl group attached to the second carbon atom. The benzothiazole ring is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The carbon at the second position is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis

2-Methylbenzo[d]thiazol-7-ol has a melting point of 210 °C and a boiling point of 313.7±15.0 °C (Predicted). It also has a refractive index of 1.710 (Predicted) and a flash point of 143.5±20.4 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

Benzo[d]thiazoles have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Applications

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-Inflammatory Applications

Benzo[d]thiazoles have been synthesized and analyzed for their anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells .

Antimicrobial Applications

Thiazole derivatives have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections.

Antifungal Applications

Benzo[d]thiazoles also have antifungal properties , which means they can be used to treat fungal infections.

Antiviral Applications

Thiazole derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.

Antitumor and Cytotoxic Applications

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This means they can inhibit the growth of tumors and can be toxic to cells, making them potentially useful in cancer treatment.

Neuroprotective Applications

Compounds related to the thiazole ring have been found to have neuroprotective properties . This means they can protect nerve cells from damage or degeneration, making them potentially useful in the treatment of neurological disorders.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-methylbenzo[d]thiazol-7-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole-quinolinium derivatives have been found to possess bactericidal activity by inhibiting the ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives have been found to interfere with bacterial quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Zukünftige Richtungen

Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been the focus of recent synthetic developments due to their potential as anti-tubercular compounds . They have also been investigated for their antidepressant and anticonvulsant effects . These studies suggest that 2-Methylbenzo[d]thiazol-7-ol and similar compounds may have potential for further drug development .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCUWTFDQWDODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]thiazol-7-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

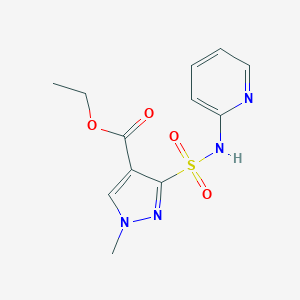

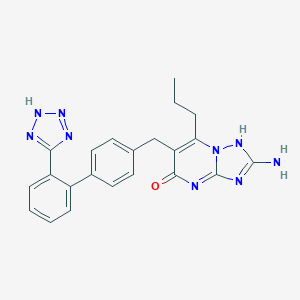

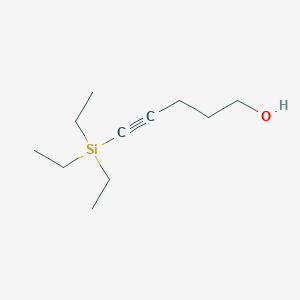

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)